An In-depth Technical Guide to 3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2)
An In-depth Technical Guide to 3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2)
This guide provides a comprehensive technical overview of 3-Methylthiophene-2-carbonyl chloride, a critical reagent and building block for professionals in chemical research and drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Core Chemical Identity and Physicochemical Properties
3-Methylthiophene-2-carbonyl chloride, also known as 3-Methyl-2-thenoyl chloride, is a substituted thiophene derivative and a member of the acid halide chemical class.[1] Its structure, featuring a reactive carbonyl chloride group attached to a 3-methylthiophene ring, makes it a versatile intermediate in organic synthesis.[2] The thiophene motif is a significant structural component in numerous pharmaceutical compounds, lending this reagent particular importance in medicinal chemistry.[2][3]
Table 1: Physicochemical Properties of 3-Methylthiophene-2-carbonyl chloride
| Property | Value | Reference(s) |
| CAS Number | 61341-26-2 | [4][5][6] |
| Molecular Formula | C₆H₅ClOS | [1][5][6][7] |
| Molecular Weight | 160.62 g/mol | [1][5][6][7] |
| Appearance | Colorless to Brown Liquid | |
| Density | 1.314 g/mL at 25 °C | [4][7] |
| Refractive Index (n²⁰/D) | 1.586 | [4][7] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |
| InChI Key | AJSVPEVDFBYRCH-UHFFFAOYSA-N | [3] |
For detailed spectroscopic data including NMR, HPLC, and LC-MS to confirm identity and purity, several suppliers offer access to this information.
Synthesis and Purification: A Validated Protocol
The most common and reliable laboratory-scale synthesis of 3-Methylthiophene-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 3-methylthiophene-2-carboxylic acid. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent due to the convenient removal of byproducts (HCl and SO₂) as gases.
Expert Insight: The choice of thionyl chloride over other reagents like oxalyl chloride is often a balance between reactivity and cost for scale-up operations. While oxalyl chloride reactions can sometimes be cleaner, thionyl chloride is effective and economical. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species that accelerates the conversion.
Detailed Laboratory Synthesis Protocol:
Objective: To synthesize 3-Methylthiophene-2-carbonyl chloride from 3-methylthiophene-2-carboxylic acid.
Materials:
-
3-methylthiophene-2-carboxylic acid
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Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene or dichloromethane (DCM)
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Round-bottom flask with reflux condenser and drying tube
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagents: Charge the flask with 3-methylthiophene-2-carboxylic acid (1.0 eq) and a suitable anhydrous solvent like toluene (approx. 5-10 mL per gram of acid).
-
Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Chlorination: Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under high vacuum to yield pure 3-Methylthiophene-2-carbonyl chloride as a colorless to pale yellow liquid.
Validation: The purity of the final product should be assessed by ¹H NMR spectroscopy, confirming the absence of the starting carboxylic acid proton and the presence of characteristic peaks for the thiophene ring protons and the methyl group.
Diagram 1: Synthesis Workflow This diagram illustrates the streamlined process from starting material to purified product.
Caption: Workflow for the synthesis of 3-Methylthiophene-2-carbonyl chloride.
Chemical Reactivity and Mechanistic Pathways
As an acyl chloride, 3-Methylthiophene-2-carbonyl chloride is a powerful electrophile. Its reactivity is dominated by nucleophilic acyl substitution, where the chloride ion is displaced by a wide range of nucleophiles. This reactivity makes it an indispensable tool for constructing more complex molecules.[3]
Key Reactions:
-
Amide Formation: Reacts readily with primary and secondary amines to form the corresponding amides. This is one of its most important applications in drug discovery for linking molecular fragments.
-
Ester Formation: Reacts with alcohols to yield esters, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Friedel-Crafts Acylation: It can acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl thienyl ketones.
-
Suzuki-Miyaura Cross-Coupling: A notable application involves its palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids.[3] This modern synthetic method allows for the efficient formation of diverse thienyl ketones under mild conditions, often with good to excellent yields (46–91%).[3]
Diagram 2: Nucleophilic Acyl Substitution Mechanism This diagram shows the general mechanism for the reaction of 3-Methylthiophene-2-carbonyl chloride with a generic nucleophile (Nu-H).
Caption: Generalized mechanism of nucleophilic acyl substitution.
Applications in Drug Discovery and Medicinal Chemistry
The 3-methylthiophene-2-carboxamide moiety is a privileged scaffold in medicinal chemistry. The incorporation of this group can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide key interactions with biological targets. 3-Methylthiophene-2-carbonyl chloride is the primary reagent used to install this valuable fragment.
Its utility is demonstrated in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of various APIs.[2]
-
Bioactive Compounds: The thiophene ring is a bioisostere for phenyl rings, and its derivatives often exhibit a wide range of biological activities. This reagent is used to create novel compounds for screening in drug development programs.[2]
-
Agrochemicals: Beyond pharmaceuticals, it plays a role in developing agrochemicals like herbicides and fungicides.[2]
-
Precursor to Thenyldiamine and Morantel: The parent compound, 3-methylthiophene, is a known precursor to the drug thenyldiamine and the pesticide morantel.[8]
Safety, Handling, and Storage
3-Methylthiophene-2-carbonyl chloride is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazards: It is classified as corrosive and causes severe skin burns and eye damage. It may also be harmful if swallowed.[9] A key hazard is its reactivity with water or moisture, which liberates toxic hydrogen chloride gas.[10]
-
Handling: Always handle this reagent inside a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][10] Ensure an eyewash station and safety shower are readily accessible.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] It should be kept away from water, moisture, strong bases, and oxidizing agents.[10][12] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve its quality.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[10] Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][10] Call a physician or poison control center immediately.[1][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10] Seek immediate medical attention.[10]
Conclusion
3-Methylthiophene-2-carbonyl chloride (CAS No. 61341-26-2) is more than just a chemical reagent; it is a versatile and enabling tool for innovation in organic synthesis and drug discovery. Its defined reactivity, centered on nucleophilic acyl substitution, allows for the reliable construction of complex amides, esters, and ketones. Understanding its properties, synthesis, and handling is paramount for researchers aiming to leverage the unique structural and biological advantages of the 3-methylthiophene scaffold in their next generation of pharmaceuticals and advanced materials.
References
-
Georganics. 3-Methylthiophene-2-carbonyl chloride - High purity | EN. Available from: [Link]
-
Wikipedia. 3-Methylthiophene. Available from: [Link]
Sources
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- 4. 3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE | 61341-26-2 [chemicalbook.com]
- 5. 61341-26-2 | CAS DataBase [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 61341-26-2 CAS MSDS (3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
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